molecular formula C18H24N2O5S B2697707 N-(4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)phenyl)isobutyramide CAS No. 1421507-54-1

N-(4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)phenyl)isobutyramide

Cat. No. B2697707
CAS RN: 1421507-54-1
M. Wt: 380.46
InChI Key: MCAYXDGQCQLBFF-UHFFFAOYSA-N
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Description

N-(4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)phenyl)isobutyramide, also known as FIPI, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FIPI is a phospholipase D (PLD) inhibitor, which means that it can block the activity of the enzyme PLD that is involved in many cellular processes.

Scientific Research Applications

Organic Synthesis and Chemical Properties

In the realm of organic chemistry, compounds related to N-(4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)phenyl)isobutyramide serve as pivotal intermediates in the synthesis of complex molecules. For example, Kumar et al. (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives using surfactants in an aqueous medium, showcasing the potential of furan derivatives in facilitating cycloaddition reactions under environmentally benign conditions (Kumar, Rāmānand, & Tadigoppula, 2017). Similarly, Kotzabasaki et al. (2016) demonstrated the regiocontrolled synthesis of γ-hydroxybutenolides via singlet oxygen-mediated oxidation of 2-thiophenyl substituted furans, highlighting the compound's role in oxidative synthesis processes (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).

Materials Science Applications

In materials science, the derivatives of N-(4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)phenyl)isobutyramide have been investigated for their potential in creating new materials. Sappani and Karthikeyan (2014) explored 4-chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic acid and related compounds as inhibitors for mild steel corrosion in an acidic medium, indicating the relevance of furan derivatives in corrosion protection technologies (Sappani & Karthikeyan, 2014).

Pharmacological Implications

On the pharmacological front, compounds structurally related to N-(4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)phenyl)isobutyramide have been studied for their biological activities. Sung et al. (2010) investigated novel Danshen methoxybenzo[b]furan derivatives for their ability to antagonize adipogenic differentiation and production of inflammatory adipokines, suggesting potential therapeutic applications in obesity-associated inflammatory and metabolic diseases (Sung, Jun, Kang, Kim, Shin, Kang, & Kang, 2010). Furthermore, Romagnoli et al. (2015) designed and synthesized novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin, exhibiting significant anticancer and antiangiogenic activity, underscoring the compound's potential in cancer therapy (Romagnoli, Baraldi, Salvador, Prencipe, Lopez-Cara, Schiaffino Ortega, Brancale, Hamel, Castagliuolo, Mitola, Ronca, Bortolozzi, Porcù, Basso, & Viola, 2015).

properties

IUPAC Name

N-[4-[furan-3-ylmethyl(2-methoxyethyl)sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-14(2)18(21)19-16-4-6-17(7-5-16)26(22,23)20(9-11-24-3)12-15-8-10-25-13-15/h4-8,10,13-14H,9,11-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAYXDGQCQLBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCOC)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)phenyl)isobutyramide

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